

# molecular structure of Ethyl 2-(1H-imidazol-1-yl)acetate

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## Compound of Interest

Compound Name: Ethyl 1H-imidazole-1-acetate

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An In-depth Technical Guide to the Molecular Structure of Ethyl 2-(1H-imidazol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

## Abstract

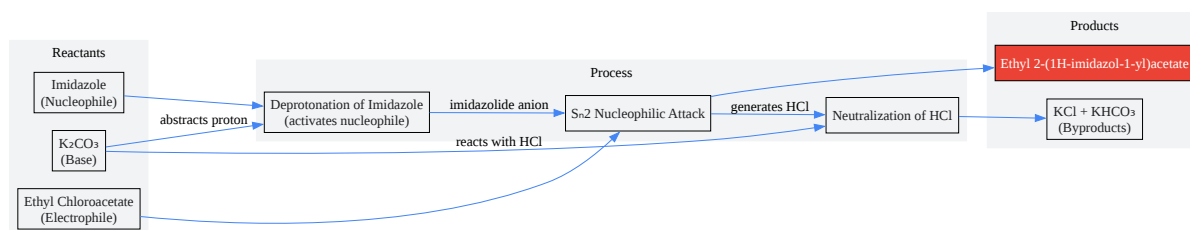
Ethyl 2-(1H-imidazol-1-yl)acetate, with CAS Number 17450-34-9, is a pivotal heterocyclic building block in modern medicinal chemistry.<sup>[1][2][3][4][5]</sup> While structurally unassuming, its unique combination of an imidazole ring and an ethyl acetate moiety confers versatile properties, making it a crucial intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs). Most notably, it serves as a key precursor in the industrial synthesis of Zoledronic acid, a third-generation bisphosphonate used in the treatment of bone diseases.<sup>[6]</sup> <sup>[7]</sup> This guide provides a comprehensive technical overview of its molecular structure, synthesis, and detailed characterization, offering field-proven insights for professionals in drug discovery and development.

## Molecular Identity and Physicochemical Properties

Ethyl 2-(1H-imidazol-1-yl)acetate is an N-substituted imidazole derivative. The core structure consists of a five-membered aromatic imidazole ring linked at the N1 position to the alpha-carbon of an ethyl acetate group. This linkage is fundamental to its utility, providing a stable yet reactive handle for further chemical transformations.

## Structural Representation

The molecule's connectivity and key functional groups are illustrated below.



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Caption: Mechanism of N-alkylation for Ethyl 2-(1H-imidazol-1-yl)acetate synthesis.

## Field-Proven Experimental Protocol

This protocol is adapted from established methodologies for the N-alkylation of imidazole. [6][8][9] Objective: To synthesize Ethyl 2-(1H-imidazol-1-yl)acetate via N-alkylation of imidazole with ethyl chloroacetate.

Materials:

- Imidazole (1.0 eq)
- Ethyl chloroacetate (1.1 eq)
- Anhydrous Potassium Carbonate ( $K_2CO_3$ ), powdered (1.5 eq)
- N,N-Dimethylformamide (DMF) or Ethyl Acetate (solvent)
- Ethyl acetate (for extraction)

- Brine solution
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )

#### Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add imidazole (1.0 eq) and the chosen solvent (e.g., DMF).
- **Base Addition:** Add powdered anhydrous potassium carbonate (1.5 eq) to the mixture.  
Expertise Note:  $\text{K}_2\text{CO}_3$  serves a dual purpose: it acts as a base to deprotonate a portion of the imidazole, increasing its nucleophilicity, and it neutralizes the hydrochloric acid byproduct formed during the reaction, driving the equilibrium towards the product.
- **Electrophile Addition:** Add ethyl chloroacetate (1.1 eq) dropwise to the stirring suspension at room temperature. A slight excess of the alkylating agent ensures complete consumption of the starting imidazole.
- **Reaction:** Heat the mixture to reflux (or maintain at a suitable temperature, e.g., 60-80 °C if using DMF) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 10-24 hours. [6][8]5. **Work-up:** a. Cool the reaction mixture to room temperature. b. Quench the reaction by adding cold water. c. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. d. Combine the organic layers and wash with brine to remove residual water and inorganic salts. e. Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure liquid/solid product.

## Structural Elucidation and Characterization

Confirming the molecular structure is paramount. A combination of spectroscopic techniques provides an unambiguous fingerprint of the target compound. The data below are predicted based on the known spectra of close structural analogs and foundational principles of spectroscopy. [6]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity of atoms in an organic molecule.

<sup>1</sup> H NMR (Predicted, CDCl <sub>3</sub> , 300 MHz)	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
Ethyl (CH <sub>3</sub> )	~1.25	Triplet (t)	3H	-O-CH <sub>2</sub> -CH <sub>3</sub>
Ethyl (CH <sub>2</sub> )	~4.20	Quartet (q)	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>
Methylene Bridge	~4.60	Singlet (s)	2H	N-CH <sub>2</sub> -COO
Imidazole H5	~6.95	Singlet (s)	1H	Imidazole C5-H
Imidazole H4	~7.10	Singlet (s)	1H	Imidazole C4-H
Imidazole H2	~7.50	Singlet (s)	1H	Imidazole C2-H

<sup>13</sup> C NMR (Predicted, CDCl <sub>3</sub> , 75 MHz)	Chemical Shift (δ, ppm)	Assignment
Ethyl (CH <sub>3</sub> )	~14.1	-O-CH <sub>2</sub> -CH <sub>3</sub>
Methylene Bridge	~48.5	N-CH <sub>2</sub> -COO
Ethyl (CH <sub>2</sub> )	~61.5	-O-CH <sub>2</sub> -CH <sub>3</sub>
Imidazole C5	~119.5	Imidazole C5
Imidazole C4	~129.0	Imidazole C4
Imidazole C2	~137.5	Imidazole C2
Carbonyl (C=O)	~167.0	Ester C=O

Trustworthiness Note: The distinct chemical shifts for the three imidazole protons (H2, H4, H5) and carbons are definitive proof of N1 substitution. If substitution occurred at C2, for example,

a different number and pattern of signals would be observed.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration Type	Functional Group
~3115	Medium-Weak	C-H Stretch	Aromatic (Imidazole Ring)
~2980	Medium-Weak	C-H Stretch	Aliphatic (Ethyl, Methylene)
~1745	Strong	C=O Stretch	Ester Carbonyl
~1510	Medium	C=N Stretch	Imidazole Ring
~1230	Strong	C-O Stretch	Ester

Expertise Note: The most characteristic peak is the strong carbonyl (C=O) absorption around 1745 cm<sup>-1</sup>. Its position confirms the presence of an unconjugated ester group.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and composition.

m/z (charge-to-mass ratio)	Predicted Intensity	Assignment
154	High	[M] <sup>+</sup> , Molecular Ion
109	Medium	[M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup> , Loss of ethoxy group
81	High	[M - CH <sub>2</sub> COOCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup> , Loss of acetate sidechain
68	Medium	Imidazole Cation

## Analytical Workflow and Quality Control

A self-validating system ensures the synthesis is reproducible and the final product meets the required purity for downstream applications, especially in drug development.

Caption: A typical experimental workflow for synthesis and validation.

## Applications in Drug Development

The primary and most well-documented application of Ethyl 2-(1H-imidazol-1-yl)acetate is as a key starting material for Zoledronic acid. [6][7][9] Zoledronic acid is a potent bisphosphonate API used to treat hypercalcemia, Paget's disease of bone, and bone metastases. The imidazole-1-yl-acetic acid core, derived directly from the hydrolysis of the ethyl ester, is essential for the drug's biological activity. The imidazole ring plays a critical role in coordinating with bone mineral and inhibiting the farnesyl pyrophosphate synthase enzyme in osteoclasts.

Beyond this, the molecule is a versatile building block. The ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or reacted with amines to form amides, opening pathways to a diverse library of imidazole-containing compounds for screening in various therapeutic areas, including antifungal and anticancer research. [10][11]

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